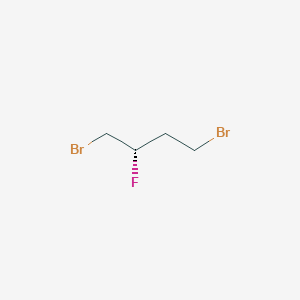

(S)-1,4-dibromo-2-fluorobutane

Beschreibung

BenchChem offers high-quality (S)-1,4-dibromo-2-fluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,4-dibromo-2-fluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C4H7Br2F |

|---|---|

Molekulargewicht |

233.90 g/mol |

IUPAC-Name |

(2S)-1,4-dibromo-2-fluorobutane |

InChI |

InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2/t4-/m0/s1 |

InChI-Schlüssel |

BMCLXWHPEBSQRQ-BYPYZUCNSA-N |

Isomerische SMILES |

C(CBr)[C@@H](CBr)F |

Kanonische SMILES |

C(CBr)C(CBr)F |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on (S)-1,4-dibromo-2-fluorobutane

Abstract

The introduction of fluorine into organic molecules profoundly alters their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals and advanced materials.[1] (S)-1,4-dibromo-2-fluorobutane serves as a compelling model for understanding the intricate mechanistic nuances that a single fluorine atom can impart on reactivity. This guide provides a comprehensive exploration of the nucleophilic substitution mechanisms governing this molecule. We move beyond simple reaction schemes to dissect the underlying principles, focusing on the competitive interplay between direct Sₙ2 substitution and a more complex pathway involving neighboring group participation (NGP) by the fluorine atom. By integrating mechanistic theory with actionable experimental protocols and data visualization, this document aims to equip researchers with the predictive tools necessary to control and rationalize the outcomes of reactions involving β-fluorinated electrophiles.

Introduction: The Influence of a β-Fluoro Substituent

(S)-1,4-dibromo-2-fluorobutane is a bifunctional electrophile possessing several key structural features that dictate its chemical behavior:

-

Two Primary Electrophilic Centers: The carbon atoms at positions 1 and 4 are primary and bonded to excellent leaving groups (bromide), making them prime targets for Sₙ2 reactions.[2][3]

-

A Stereogenic Center: The carbon at position 2 is a chiral center, allowing for the stereochemical outcome of reactions to be tracked, providing a powerful tool for mechanistic elucidation.

-

A β-Fluorine Atom: The fluorine atom at C2 is the most crucial feature. Its high electronegativity exerts a strong electron-withdrawing inductive effect, and its lone pairs of electrons have the potential to act as an internal nucleophile.

The central mechanistic question is how the C2-fluorine atom modulates nucleophilic attack at the C1 and C4 positions. Does it act merely as an inductively-withdrawing spectator, or does it actively participate in the reaction to form a discrete intermediate? The answer, as we will explore, is that both pathways are possible, and the dominant mechanism is a delicate function of the reaction environment.

The Mechanistic Crossroads: Sₙ2 vs. Fluoronium Ion-Mediated NGP

Nucleophilic attack on (S)-1,4-dibromo-2-fluorobutane can proceed via two principal, competing pathways. The choice between these routes is determined by factors such as the nature of the nucleophile, the solvent system, and temperature.

Pathway A: Direct Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[3][4][5] This attack leads to a pentacoordinate transition state and results in the inversion of stereochemistry at the reaction center.[5][6][7]

In the case of (S)-1,4-dibromo-2-fluorobutane, the primary carbons (C1 and C4) are sterically unhindered and thus excellent substrates for Sₙ2 reactions.[2][3] For an attack at C4, the reaction is straightforward. For an attack at C1, the stereocenter at C2 is not directly involved, and the reaction proceeds with no change to its (S) configuration.

The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[5][7] This pathway is generally favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), which solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and highly reactive.[6][8]

Caption: Neighboring group participation via a fluoronium ion.

Data Summary: Predicting Mechanistic Outcomes

The choice of experimental conditions is paramount in directing the reaction toward a desired mechanistic pathway. The following table summarizes the expected experimental signatures for each mechanism.

| Parameter | Direct Sₙ2 Pathway | NGP (Fluoronium Ion) Pathway |

| Kinetics | Second-order: Rate = k[Substrate][Nucleophile] | First-order: Rate = k[Substrate] |

| Stereochemistry | Inversion of configuration at the reaction center. | Retention of configuration at the reaction center. |

| Solvent Effect | Favored by polar aprotic solvents (e.g., DMF, DMSO). [6] | Favored by polar protic solvents (e.g., H₂O, MeOH, TFE). [9][10] |

| Nucleophile | Favored by strong, "hard" nucleophiles (e.g., RO⁻, N₃⁻). | Favored by weak, polarizable nucleophiles. |

| Intermediate | None (concerted mechanism). | Symmetrical, bridged fluoronium ion. [9][11] |

Experimental Protocols for Mechanistic Investigation

To definitively determine the operating mechanism, a series of carefully designed experiments are required. The protocols described below are designed to be self-validating systems, where the results from one experiment inform and corroborate the others.

Protocol: Kinetic Analysis

Objective: To determine the reaction order with respect to the substrate and nucleophile, thereby distinguishing between a unimolecular (Sₙ1/NGP) and bimolecular (Sₙ2) rate-determining step.

Methodology:

-

Setup: Prepare a series of reactions in a thermostatted reactor equipped with an automated sampler. Use a suitable solvent (e.g., acetonitrile for Sₙ2, trifluoroethanol for NGP).

-

Experiment A (Substrate Dependence): Keep the initial concentration of the nucleophile (e.g., sodium azide) constant and in large excess (e.g., 10 equivalents). Run reactions at several different initial concentrations of (S)-1,4-dibromo-2-fluorobutane (e.g., 0.05 M, 0.1 M, 0.2 M).

-

Experiment B (Nucleophile Dependence): Keep the initial concentration of the substrate constant (e.g., 0.1 M). Run reactions at several different initial concentrations of the nucleophile (e.g., 0.5 M, 1.0 M, 2.0 M).

-

Monitoring: At timed intervals, withdraw aliquots, quench the reaction (e.g., with cold water), extract the organic components, and analyze the concentration of the starting material via gas chromatography (GC) with an internal standard.

-

Data Analysis: Plot ln[Substrate] vs. time for Experiment A. A linear plot indicates a first-order dependence on the substrate. For Experiment B, plot the observed pseudo-first-order rate constants (k_obs) against [Nucleophile]. A linear plot with a zero intercept indicates an Sₙ1/NGP mechanism, while a linear plot passing through the origin indicates an Sₙ2 mechanism. [5][7]

Protocol: Stereochemical Fate Determination

Objective: To determine the stereochemical outcome (inversion vs. retention) of the substitution, providing direct evidence for either a backside Sₙ2 attack or a double-inversion NGP mechanism.

Methodology:

-

Reaction: Perform the nucleophilic substitution on enantiomerically pure (S)-1,4-dibromo-2-fluorobutane. Ensure the reaction goes to completion to avoid kinetic resolution.

-

Purification: After workup, carefully purify the major substitution product using flash column chromatography.

-

Characterization:

-

Obtain the specific rotation of the purified product using a polarimeter.

-

Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee).

-

-

Interpretation: Compare the sign of the optical rotation and the absolute configuration (if determinable through further chemical correlation or crystallography) of the product to that of the starting material. An opposite configuration (e.g., S → R) indicates inversion (Sₙ2). The same configuration (e.g., S → S) indicates retention (NGP). [6][12]

Caption: Experimental workflow for stereochemical analysis.

Conclusion and Outlook

The reactivity of (S)-1,4-dibromo-2-fluorobutane in nucleophilic substitution is not governed by a single, immutable mechanism. Instead, it exists at a mechanistic crossroads, with the outcome dictated by a tunable competition between a direct Sₙ2 displacement and a more nuanced pathway involving anchimeric assistance from the fluorine atom. [9][10]The formation of a transient, symmetrical fluoronium ion, once a controversial hypothesis, is now supported by a robust body of evidence and represents a key intermediate in understanding the chemistry of fluorinated organic compounds. [11][13] For drug development professionals and synthetic chemists, this understanding is critical. By rationally selecting the nucleophile and solvent system, one can steer the reaction towards a desired stereochemical outcome, either inversion or retention. Future research in this area will likely focus on leveraging computational chemistry to precisely model the energy barriers of these competing pathways and on applying these principles to more complex, biologically active molecules, further harnessing the unique power of the fluorine atom in molecular design.

References

-

Title: Search for a Symmetrical C-F-C Fluoronium Ion in Solution: Kinetic Isotope Effects, Synthetic Labeling, and Computational, Solvent, and Rate Studies Source: PubMed, Journal of the American Chemical Society URL: [Link]

-

Title: Search for a Symmetrical C–F–C Fluoronium Ion in Solution: Kinetic Isotope Effects, Synthetic Labeling, and Computational, Solvent, and Rate Studies Source: Journal of the American Chemical Society URL: [Link]

-

Title: Evidence for a Symmetrical Fluoronium Ion in Solution Source: ResearchGate, Science URL: [Link]

-

Title: Quest for a Symmetric [C–F–C]+ Fluoronium Ion in Solution: A Winding Path to Ultimate Success Source: Accounts of Chemical Research, ACS Publications URL: [Link]

-

Title: Evidence for a symmetrical fluoronium ion in solution Source: PubMed, Science URL: [Link]

-

Title: C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles Source: Organic Chemistry Portal, Journal of Organic Chemistry URL: [Link]

-

Title: Neighboring Group Participation Source: Scribd URL: [Link]

-

Title: SN2 Reaction Mechanism Source: Chemistry Steps URL: [Link]

-

Title: SN2 reaction Source: Wikipedia URL: [Link]

-

Title: nucleophilic substitution and elimination of alkyl halides Source: University of Calgary URL: [Link]

-

Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Neighbouring group participation Source: Wikipedia URL: [Link]

-

Title: Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry Source: YouTube URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SN2 reaction - Wikipedia [en.wikipedia.org]

- 4. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SN2 Reaction Mechanism [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Search for a Symmetrical C-F-C Fluoronium Ion in Solution: Kinetic Isotope Effects, Synthetic Labeling, and Computational, Solvent, and Rate Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evidence for a symmetrical fluoronium ion in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

Synthesis Pathways for Enantiopure (S)-1,4-Dibromo-2-fluorobutane: A Technical Guide for Drug Development

Executive Summary

Chiral fluorinated alkanes are indispensable building blocks in modern medicinal chemistry. The strategic introduction of a fluorine atom can profoundly modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Specifically, enantiopure (S)-1,4-dibromo-2-fluorobutane serves as a critical electrophilic intermediate in the synthesis of complex heterocycles, including advanced glutaminase (GLS1) inhibitors utilized in targeted oncology therapies 1.

This whitepaper details a robust, self-validating synthetic pathway to produce (S)-1,4-dibromo-2-fluorobutane. By anchoring the methodology in rigorous retrosynthetic logic and mechanistic causality, this guide ensures high enantiomeric excess (ee) and reproducible yields for drug development professionals.

Retrosynthetic Logic and Stereochemical Tracking

Designing a pathway for an enantiopure fluorinated alkane requires strict control over the stereocenter during the carbon-fluorine bond formation. The standard fluorinating agent for secondary alcohols, Diethylaminosulfur trifluoride (DAST) , operates via a bimolecular nucleophilic substitution (SN2) mechanism. Because SN2 reactions proceed with complete stereochemical inversion, the immediate precursor to our (S)-configured target must be the (R)-configured alcohol: (R)-1,4-dibromobutan-2-ol 2.

Tracing the terminal bromines back to primary hydroxyl groups leads us to (R)-1,2,4-butanetriol . This triol can be reliably synthesized from the inexpensive and highly available chiral pool starting material, (R)-malic acid (also known as D-malic acid). By establishing this chiral relay, the protocol becomes a self-validating system where the initial stereocenter dictates the final geometry.

Synthetic workflow from (R)-malic acid to enantiopure (S)-1,4-dibromo-2-fluorobutane.

Experimental Methodologies & Mechanistic Causality

Step 1: Reduction of (R)-Malic Acid to (R)-1,2,4-Butanetriol

Causality: While Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent, its use here is suboptimal. The resulting highly polar triol is difficult to isolate from the basic aqueous aluminum salts generated during the LiAlH4 workup. Instead, Borane-Dimethyl Sulfide (BH3·SMe2) is the reagent of choice 3. Boron byproducts are easily removed as volatile trimethyl borate by repeated co-evaporation with methanol, ensuring high recovery of the water-soluble triol without compromising the stereocenter.

Step-by-Step Protocol:

-

Suspend (R)-malic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Add BH3·SMe2 (3.5 eq) dropwise over 1 hour to control the evolution of hydrogen gas.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Quench the reaction cautiously by the dropwise addition of methanol until effervescence ceases.

-

Concentrate the mixture under reduced pressure. Co-evaporate with methanol (3x) to remove boron impurities, yielding (R)-1,2,4-butanetriol as a viscous oil.

Step 2: Regioselective Bromination to (R)-1,4-Dibromobutan-2-ol

Causality: The conversion of the primary alcohols at C1 and C4 to bromides must not affect the secondary alcohol at C2 to prevent premature racemization. Using 33% HBr in acetic acid capitalizes on the inherent steric and electronic differences between primary and secondary alcohols 4. The primary hydroxyls are protonated and rapidly displaced by bromide ions via an SN2 mechanism, while the sterically hindered secondary alcohol remains largely unreacted under controlled thermal conditions.

Step-by-Step Protocol:

-

Dissolve crude (R)-1,2,4-butanetriol (1.0 eq) in a solution of 33% HBr in glacial acetic acid (4.0 eq of HBr).

-

Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.

-

Monitor the reaction via TLC (staining with KMnO4) to ensure complete consumption of the triol.

-

Cool the mixture to RT, pour over crushed ice, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutralized, followed by a brine wash.

-

Dry over anhydrous Na2SO4, filter, and concentrate. Purify via vacuum distillation to afford (R)-1,4-dibromobutan-2-ol.

Step 3: Deoxofluorination via DAST

Causality: DAST is selected over harsher reagents (like SF4) due to its liquid state and operational safety at the laboratory scale. The reaction is initiated at 0 °C to control the exothermic formation of the alkoxyaminosulfur difluoride intermediate. The subsequent displacement by the liberated fluoride ion must occur from the anti-periplanar face, enforcing a strict SN2 inversion from the (R)-enantiomer to the desired (S)-enantiomer 1.

Step-by-Step Protocol:

-

Dissolve (R)-1,4-dibromobutan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under argon.

-

Cool the solution to 0 °C.

-

Add DAST (2.0 eq) dropwise via syringe.

-

Stir the reaction mixture at 0 °C for 10 minutes, then remove the ice bath and allow it to warm to RT, stirring for 12 hours.

-

Quench the reaction extremely carefully by adding saturated aqueous NaHCO3 dropwise at 0 °C to neutralize unreacted DAST and HF byproducts.

-

Extract the aqueous layer with DCM (3x). Dry the combined organics over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue via silica gel chromatography (Hexanes/EtOAc gradient) to yield (S)-1,4-dibromo-2-fluorobutane as a pale yellow liquid.

SN2 mechanism of DAST-mediated deoxofluorination resulting in stereochemical inversion.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes for the described synthetic pathway under optimized conditions.

| Step | Chemical Transformation | Primary Reagents & Conditions | Typical Yield (%) | Enantiomeric Excess (ee) |

| 1 | Carboxylic Acid Reduction | BH3·SMe2, THF, 0 °C to RT, 12 h | 85 – 90% | > 99% |

| 2 | Regioselective Bromination | 33% HBr in AcOH, 80 °C, 6 h | 70 – 75% | > 98% |

| 3 | Deoxofluorination (Inversion) | DAST, DCM, 0 °C to RT, 12 h | 45 – 55% | > 98% |

(Note: The moderate yield in Step 3 is standard for secondary alcohol fluorinations due to competing E2 elimination pathways that form minor alkene byproducts, which are easily removed during chromatography).

Analytical Validation & Quality Control

To ensure the trustworthiness of the protocol and the integrity of the target compound, the final product must be rigorously analyzed:

-

19F NMR Spectroscopy: The presence of the fluorine atom at C2 is confirmed by a characteristic doublet of multiplets (typically resonating between -180 to -190 ppm).

-

1H NMR Spectroscopy: The proton at C2 will exhibit a large geminal H-F coupling constant (JH-F ≈ 45–50 Hz), appearing as a distinct doublet of multiplets.

-

Chiral Gas Chromatography (GC): Essential for verifying the enantiomeric excess (>98% ee) of the (S)-enantiomer against a racemic standard, validating that complete SN2 inversion occurred without racemization.

References

- Vertex Pharmaceuticals Inc. (2016). GLS1 inhibitors for treating disease (Patent No. WO2016004417A1).

- Chirotech Technology Limited. (1999). Process for the preparation of butane triols (Patent No. CA2263147C). Canadian Intellectual Property Office.

- BenchChem. (n.d.). 1,4-Dibromobutan-2-one / 1,4-Dibromobutan-2-ol Synthesis and Properties.

- Vertex Pharmaceuticals Inc. (2016). GLS1 INHIBITORS FOR TREATING DISEASES (Patent No. EP 3164394 B1).

Sources

- 1. WO2016004417A1 - Gls1 inhibitors for treating disease - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CA2263147C - Process for the preparation of butane triols - Google Patents [patents.google.com]

- 4. 1,4-Dibromobutan-2-one | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of (S)-1,4-dibromo-2-fluorobutane

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the determination of the crystal structure and the detailed conformational analysis of (S)-1,4-dibromo-2-fluorobutane. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the structural elucidation of chiral, halogenated organic molecules. While specific experimental data for (S)-1,4-dibromo-2-fluorobutane is not publicly available, this guide synthesizes established principles and data from analogous compounds to present a robust framework for its characterization.

Introduction: The Significance of Stereochemistry and Halogenation in Molecular Design

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In the pharmaceutical industry, the chirality of a molecule can be the difference between a potent therapeutic and an inert or even toxic substance. Halogenation, the introduction of halogen atoms, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. (S)-1,4-dibromo-2-fluorobutane, a chiral and halogenated alkane, serves as an important scaffold for the synthesis of more complex molecules. Understanding its intrinsic conformational preferences and solid-state packing is paramount for the rational design of its derivatives.

The presence of a stereocenter at the C2 position, along with the influence of three halogen atoms (two bromine and one fluorine), introduces a fascinating interplay of steric and electronic effects that govern the molecule's conformational landscape. This guide will outline the necessary steps to unravel these structural nuances through a combination of synthesis, purification, single-crystal X-ray diffraction, and computational analysis.

Synthesis and Purification of (S)-1,4-dibromo-2-fluorobutane

The synthesis of (S)-1,4-dibromo-2-fluorobutane can be approached through several synthetic routes, often starting from a chiral precursor. A plausible and efficient method involves the stereoselective fluorination of a suitable starting material, followed by bromination.

Proposed Synthetic Pathway

A logical synthetic approach would start from a chiral precursor such as (S)-1,2,4-butanetriol, which can be selectively protected, fluorinated, and then converted to the target dibromide.

Caption: Proposed synthetic route for (S)-1,4-dibromo-2-fluorobutane.

Detailed Experimental Protocol: Synthesis

-

Protection: React (S)-1,2,4-butanetriol with a suitable protecting group, such as acetone in the presence of an acid catalyst, to form a cyclic acetal, protecting the 1,2-diol.

-

Fluorination: The remaining primary alcohol at the C4 position is then converted to a good leaving group (e.g., tosylate). Subsequent treatment with a fluoride source, such as potassium fluoride, introduces the fluorine atom via an SN2 reaction.

-

Deprotection: The protecting group is removed under acidic conditions to regenerate the diol.

-

Bromination: The resulting (S)-2-fluoro-1,4-butanediol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), to yield (S)-1,4-dibromo-2-fluorobutane.

Purification and Characterization

Purification of the final product is critical for obtaining high-quality crystals. Column chromatography on silica gel is a standard method for separating the target compound from any byproducts.[1] The purified product should be characterized by:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[2]

-

Chiral HPLC or GC: To assess the enantiomeric purity.

Single-Crystal X-ray Diffraction: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[3] Obtaining high-quality single crystals is often the most challenging step.

Crystallization Techniques

A variety of crystallization techniques should be explored to obtain crystals suitable for SCXRD.

| Crystallization Method | Description | Suitability |

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. | Good for moderately soluble compounds. |

| Vapor Diffusion | A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization. | A highly effective and controlled method.[3] |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Suitable for compounds with temperature-dependent solubility. |

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Caption: Workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data is then processed to determine the unit cell parameters, space group, and ultimately the atomic coordinates of the molecule. The absolute configuration of the chiral center (S) can be determined using anomalous dispersion effects, typically by collecting data with Cu Kα radiation.

Expected Crystallographic Parameters

Based on data for similar small halogenated alkanes, the following crystallographic parameters can be anticipated.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | A chiral space group (e.g., P2₁, P2₁2₁2₁) |

| Unit Cell Dimensions | a ≈ 6-10 Å, b ≈ 7-12 Å, c ≈ 8-15 Å, β ≈ 90-110° |

| Z (molecules per unit cell) | 2 or 4 |

Conformational Analysis: Exploring the Molecule's Flexibility

Due to the rotation around the C-C single bonds, (S)-1,4-dibromo-2-fluorobutane can exist in several different conformations. Conformational analysis aims to identify the most stable of these rotamers and to understand the energy barriers between them.[4]

Key Dihedral Angles

The conformation of the butane backbone is defined by the dihedral angles around the C1-C2, C2-C3, and C3-C4 bonds. The most critical of these is the C1-C2-C3-C4 dihedral angle, which will determine the overall shape of the molecule.

Computational Modeling

In the absence of direct experimental data for the gas or solution phase, computational modeling using density functional theory (DFT) is an invaluable tool for predicting the relative energies of different conformers.[5][6]

Caption: A typical workflow for computational conformational analysis.

Predicted Stable Conformations

The conformational preferences of butanes are generally governed by a desire to minimize steric hindrance between bulky substituents.[4] In (S)-1,4-dibromo-2-fluorobutane, the bulky bromine atoms will play a dominant role. The fluorine atom, while smaller, is highly electronegative and can introduce gauche effects.[6]

The most stable conformations are expected to be those where the bulky bromine atoms are in an anti or gauche relationship to each other, avoiding the high-energy syn conformation.

| Conformer | C1-C2-C3-C4 Dihedral | Br-C1...C4-Br Relationship | Relative Energy (Predicted) |

| Anti | ~180° | Anti | Lowest |

| Gauche (+) | ~+60° | Gauche | Intermediate |

| Gauche (-) | ~-60° | Gauche | Intermediate |

| Syn | ~0° | Eclipsed | Highest |

It is important to note that the presence of the fluorine atom at the C2 position will likely lead to a more complex potential energy surface with several local minima corresponding to different staggered arrangements of the substituents.

Conclusion: A Roadmap for Structural Elucidation

This technical guide has outlined a comprehensive strategy for the synthesis, purification, and detailed structural analysis of (S)-1,4-dibromo-2-fluorobutane. By combining robust synthetic and purification protocols with the powerful techniques of single-crystal X-ray diffraction and computational modeling, a complete picture of this molecule's solid-state structure and conformational preferences can be achieved. The insights gained from such a study are not only of fundamental chemical interest but also provide a crucial foundation for the design and development of novel molecules with tailored properties for applications in medicine and materials science.

References

-

PubChem. 1,4-Dibromo-2-fluorobutane. National Center for Biotechnology Information. [Link]

-

PubMed. A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. [Link]

-

Sciencemadness.org. Preparation of 1,4-Dibromobutane. [Link]

-

Organic Syntheses. Preparation of 1-Phenylcyclopentane-1-carbonitrile. [Link]

-

YouTube. 1,4 Dibromobutane synthesis. [Link]

-

NIST WebBook. Butane, 1,4-dibromo-. [Link]

-

ScienceDirect. Structure and conformation of 1,4-difluorobutane as determined by gas-phase electron diffraction, and by molecular mechanics and ab initio calculations. [Link]

-

YouTube. Synthesis of 1,4-Dibromobutane from THF. [Link]

-

ACS Publications. Enantioselective α-Fluorination and α-Chlorination of N-Acyl Pyrazoles Catalyzed by a Non-C2-Symmetric Chiral-at-Rhodium Catalyst. [Link]

-

SpectraBase. 1,4-Dibromo-2-butene. [Link]

-

Chemistry LibreTexts. 2.5.1: Conformational analysis. [Link]

-

University of Illinois. Conformational Analysis. [Link]

-

NIH National Library of Medicine. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

-

ResearchGate. Crystal and molecular structures of 1,4-dibromo- and 1,4-diiodocubane. [Link]

-

University of Southampton. A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. [Link]

-

eScholarship. Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. [Link]

-

ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

-

YouTube. The structure of (S) -2 -fluorobutane is best represented by :. [Link]

-

YouTube. Draw the structure for 1,4-Dibromo but-2-ene. [Link]

-

YouTube. Write the structure of 1,4-Dibromobut-2-ene. [Link]

Sources

Precision Polarimetry: Determining the Specific Optical Rotation of (S)-1,4-dibromo-2-fluorobutane

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals.

Introduction & Chemical Context

The compound (S)-1,4-dibromo-2-fluorobutane is a highly specialized chiral building block. In modern pharmaceutical development, it serves as a critical synthetic intermediate—most notably in the synthesis of glutaminase (GLS1) inhibitors, which are designed to target glutamine-dependent oncology pathways . Because the binding affinity and therapeutic efficacy of these inhibitors are strictly enantiomer-dependent, validating the stereochemical purity of the starting material is a non-negotiable quality control checkpoint.

Specific optical rotation, denoted as [α]DT , remains the gold standard for rapid, non-destructive chiral verification. This whitepaper details the rigorous, self-validating methodology required to measure the specific optical rotation of this fluorinated alkane, ensuring compliance with global pharmacopeial standards.

Regulatory Grounding & Theoretical Framework

Optical rotation is not merely a reading; it is a calculated physical constant governed by thermodynamic and optical physics. To ensure global reproducibility, measurements must comply with stringent regulatory frameworks:

-

Ph. Eur. 2.2.7: Requires measurements at 20±0.5∘C using a 1 dm path length, emphasizing the calibration of the polarimeter using certified quartz plates to guarantee linearity .

The Causality of Strict Parameters: The chiral environment of (S)-1,4-dibromo-2-fluorobutane is highly sensitive. The highly electronegative fluorine atom strongly influences the electron cloud. Minor temperature fluctuations alter solvent density and the conformational equilibrium of the alkane, directly skewing the angle of polarized light. Therefore, strict adherence to a self-validating protocol is required.

Experimental Workflow

The following workflow integrates System Suitability Testing (SST) prior to sample analysis, ensuring that the instrument is optically and thermally validated before any chiral sample is introduced.

Experimental workflow for polarimetric validation of chiral halides.

Detailed Step-by-Step Methodology

Phase 1: Instrument Calibration & Validation (The Self-Validating Core)

To prevent false readings, the polarimeter must act as a self-validating system prior to sample introduction .

-

Thermal & Optical Equilibration: Ignite the Sodium D-line lamp (589.3 nm) and allow 30 minutes for thermal stabilization. Set the Peltier temperature controller to 20.0±0.1∘C (Ph. Eur. standard) .

-

Linearity Verification (SST): Insert a NIST-traceable certified quartz control plate (e.g., +17.000∘ ). The read-out must fall within the certified uncertainty range. Causality: This proves the optical encoder's accuracy and validates the photodetector's response curve over the expected measurement range.

-

Zeroing the Instrument: Fill a clean 1.0 dm (100 mm) polarimeter tube with the chosen analytical grade solvent (e.g., HPLC-grade Chloroform). Record the blank rotation. It must read 0.000∘±0.002∘ . Causality: This cancels out background optical activity or refractive index anomalies inherent to the solvent batch.

Phase 2: Sample Preparation

-

Gravimetric Dilution: Accurately weigh 1.000 g of (S)-1,4-dibromo-2-fluorobutane into a 10.0 mL Class A volumetric flask.

-

Solvation: Dissolve and make up to the mark with Chloroform. Causality: Halogenated alkanes exhibit excellent solubility and minimal solvent-induced conformational distortion in non-polar/slightly polar halogenated solvents compared to protic solvents (which can induce hydrogen bonding with the fluorine atom, altering the specific rotation).

-

Homogenization: Invert the flask 10 times. Ensure no micro-bubbles are present. Causality: Micro-bubbles scatter polarized light, causing erratic photodetector readings and artificially inflating the standard deviation of the measurement.

Phase 3: Measurement & Data Acquisition

-

Cell Rinsing: Rinse the 1.0 dm polarimeter cell twice with the sample solution. Causality: Prevents dilution from residual blank solvent adhering to the cell walls.

-

Reading: Fill the cell, ensuring the meniscus is trapped in the bubble-trap above the optical path. Record the observed angular rotation ( α ) in quintuplicate.

-

Calculation: Apply Biot's Law to determine the specific rotation:

[α]D20=c⋅lα(Where α is the observed rotation in degrees, c is concentration in g/mL ( 0.1 g/mL ), and l is path length in dm ( 1 dm )).

Data Presentation & Causality Analysis

The following table outlines the critical quantitative parameters for this assay, alongside the mechanistic impact of experimental deviations.

| Parameter | Target Value | Deviation Impact & Mechanistic Causality |

| Temperature | 20.0∘C±0.1∘C | A 1∘C shift alters solvent density and molecular vibration, typically causing a ±0.2% error in [α] due to changes in the Boltzmann distribution of the alkane's conformers. |

| Wavelength | 589.3 nm (Na D-line) | Dispersion effects; utilizing lower wavelengths (e.g., 365 nm) drastically increases rotation magnitude but reduces light transmission, requiring higher detector gain . |

| Concentration | 0.100 g/mL | Deviations from the standard concentration can introduce non-linear solute-solute interactions (aggregation), skewing the specific rotation away from true linearity. |

| Path Length | 1.000 dm | The dimensional tolerance of the cell directly multiplies into the final error margin. A 1% error in path length equals a 1% error in [α] . |

Mechanistic Troubleshooting

When analyzing fluorinated chiral centers, optical rotation is highly sensitive to trace impurities (e.g., residual unreacted precursors or moisture). If an anomalous reading is detected, the following decision tree should be executed to isolate the root cause.

Mechanistic troubleshooting decision tree for anomalous polarimetry readings.

Conclusion

The determination of the specific optical rotation for (S)-1,4-dibromo-2-fluorobutane is not merely a routine measurement; it is a rigorous analytical assay governed by strict thermodynamic and optical physics. By adhering to the self-validating protocols outlined by USP <781> and Ph. Eur. 2.2.7, researchers can ensure the stereochemical integrity of this crucial GLS1 inhibitor building block, thereby safeguarding downstream drug efficacy.

References

-

USP <781> OPTICAL ROTATION. Pharmacopeia (USPBPEP). Available at:[Link]

-

Appendix V F. Determination of Optical Rotation and Specific Optical Rotation (Ph. Eur. method 2.2.7). DrugFuture. Available at:[Link]

-

Polarimeter Requirements for the Pharmaceutical Industry. Rudolph Research Analytical. Available at:[Link]

- GLS1 inhibitors for treating disease (WO2016004417A1).Google Patents.

- GLS1 INHIBITORS FOR TREATING DISEASES (EP3164394B1).Google Patents.

Application Note: Synthesis of Chiral Fluorinated Pyrrolidines from (S)-1,4-Dibromo-2-fluorobutane

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a highly effective strategy in modern drug discovery. The stereospecific introduction of a fluorine atom onto a pyrrolidine ring predictably modulates the basicity (pKa) of the adjacent amine, improves metabolic stability, and enhances lipophilicity. However, direct late-stage deoxyfluorination of chiral pyrrolidinols often suffers from competing elimination reactions and partial racemization.

This application note details a robust, field-proven protocol for the synthesis of (S)-1-alkyl-3-fluoropyrrolidines utilizing (S)-1,4-dibromo-2-fluorobutane as a pre-fluorinated chiral building block. By employing a double nucleophilic substitution ( SN2 ) strategy with primary amines, this route guarantees complete stereoretention, scalability, and high functional group tolerance[1].

Mechanistic Rationale & Pathway

The synthesis relies on a tandem intermolecular/intramolecular SN2 alkylation. Because the chiral center (C2 of the butane chain) is not directly involved in the bond-breaking or bond-forming events, its absolute configuration is perfectly preserved in the final pyrrolidine product (where it becomes the C3 position).

-

Intermolecular Alkylation: The primary amine attacks the less sterically hindered primary bromide (C4) of (S)-1,4-dibromo-2-fluorobutane.

-

Intramolecular Cyclization: The resulting secondary amine intermediate undergoes a rapid intramolecular SN2 attack on the remaining primary bromide (C1), closing the 5-membered ring.

-

Acid Scavenging: Two equivalents of hydrobromic acid (HBr) are generated during this process. A mild base is required to neutralize the acid and maintain the nucleophilicity of the amine without triggering E2 elimination of the fluorine atom[2].

Workflow for synthesizing (S)-1-alkyl-3-fluoropyrrolidines via double SN2 alkylation.

Reaction Optimization & Quantitative Data

The choice of solvent and base dictates the efficiency of the cyclization. Polar aprotic solvents (MeCN, DMF) are necessary to stabilize the polar transition state of the SN2 reaction. While organic bases like Triethylamine (TEA) can be used[3], inorganic bases like Potassium Carbonate ( K2CO3 ) generally provide superior yields by minimizing competitive side reactions and facilitating easier workup[4].

Table 1: Optimization of Reaction Conditions for Double Alkylation

| Entry | Solvent | Base (Equiv) | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 1 | DCM | TEA (3.0) | 25 | 24 | 15 |

| 2 | THF | K2CO3 (3.0) | 65 | 12 | 45 |

| 3 | MeCN | TEA (3.0) | 80 | 5 | 72 |

| 4 | MeCN | K2CO3 (3.0) | 60 | 5 | 88 |

| 5 | DMF | K2CO3 (3.0) | 60 | 5 | 90 |

Note: Entry 4 is selected as the optimal standard protocol due to the ease of solvent removal compared to DMF, despite a marginally lower yield.

Detailed Experimental Protocol

Materials & Equipment

-

(S)-1,4-dibromo-2-fluorobutane (1.0 equiv, 1.0 mmol)

-

Primary Amine ( R−NH2 ) (1.05 equiv, 1.05 mmol)

-

Potassium Carbonate ( K2CO3 ) (3.0 equiv, 3.0 mmol) – Must be finely powdered and anhydrous.

-

Acetonitrile (MeCN) – Anhydrous, HPLC grade.

-

Magnetic stirrer, reflux condenser, and temperature-controlled heating block.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

-

Add the primary amine (1.05 mmol) and (S)-1,4-dibromo-2-fluorobutane (1.0 mmol) to the flask.

-

Causality Note: A slight excess of the primary amine ensures complete consumption of the expensive chiral dibromide, while preventing over-alkylation (quaternary ammonium salt formation).

Step 2: Solvent and Base Addition

-

Inject 5.0 mL of anhydrous MeCN into the flask.

-

Add finely powdered anhydrous K2CO3 (3.0 mmol) in one portion.

-

Causality Note: Anhydrous conditions prevent the competitive hydrolysis of the primary bromides into alcohols. K2CO3 acts as a mild, heterogeneous acid scavenger. Its insolubility in MeCN provides a controlled basic environment, preventing E2 elimination of the fluorine atom, which is a common failure point when using stronger, soluble bases (e.g., DBU or alkoxides).

Step 3: Heating and Cyclization

-

Attach a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring (800 rpm) for 5 hours.

-

Monitor the reaction progress via TLC (e.g., 10% MeOH in DCM) or LC-MS.

-

Causality Note: Heating to 60 °C provides the necessary activation energy for the sterically hindered intramolecular ring-closure. Vigorous stirring is critical because the reaction relies on the solid-liquid interface of the heterogeneous K2CO3 .

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2CO3 ). Wash the filter cake with an additional 10 mL of MeCN.

-

Concentrate the filtrate under reduced pressure.

-

Partition the resulting residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (10 mL).

-

Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.

-

Causality Note: The mild basic aqueous workup ensures the pyrrolidine remains in its free-base (unprotonated) form, maximizing extraction efficiency into the organic phase.

Step 5: Purification

-

Purify the crude product via flash column chromatography on silica gel using a gradient of 0–10% Methanol in Dichloromethane.

-

Self-Validation Check: The isolated (S)-1-alkyl-3-fluoropyrrolidine can be validated via 19F NMR (typically showing a characteristic multiplet around -175 ppm, depending on the N-substituent) and chiral HPLC to confirm the absence of racemization.

References

-

GLS1 Inhibitors for Treating Diseases (WO2016004417A1). World Intellectual Property Organization / Google Patents. Details the use of 1,4-dibromo-2-fluorobutane with amines and potassium carbonate in DMF/MeCN for the synthesis of chiral pyrrolidines. URL:[1][2][4]

-

Aminotetraline Derivatives as GlyT1 Inhibitors (US20130184238A1). United States Patent and Trademark Office / Google Patents. Describes microwave-assisted protocols utilizing triethylamine for the double alkylation of 1,4-dibromo-2-fluorobutane. URL:[3][5][6]

Sources

- 1. WO2016004417A1 - Gls1 inhibitors for treating disease - Google Patents [patents.google.com]

- 2. WO2016004417A1 - Gls1 inhibitors for treating disease - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2016004417A1 - Gls1 inhibitors for treating disease - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: (S)-1,4-Dibromo-2-fluorobutane in Active Pharmaceutical Ingredient (API) Synthesis

Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Chiral Building Blocks, Fluorinated Heterocycles, and Click Chemistry Pharmacophores

Executive Summary & Strategic Rationale

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern drug design. Replacing a hydrogen atom with fluorine often leads to profound improvements in a drug candidate's pharmacokinetic profile: it lowers the pKa of adjacent basic amines (enhancing membrane permeability), increases lipophilicity, and blocks cytochrome P450-mediated metabolic oxidation.

(S)-1,4-dibromo-2-fluorobutane has emerged as a highly versatile, chiral C4 building block for synthesizing fluorinated APIs[1]. Its synthetic utility is driven by the differential SN2 kinetics of its two primary alkyl bromide leaving groups.

Mechanistic Causality: The C4 bromine is located two carbons away from the C2 fluorine. Consequently, it experiences significantly less inductive electron withdrawal compared to the C1 bromine, which is directly adjacent to the stereocenter. During nucleophilic substitution, the C1 position suffers from dipole-dipole repulsion in the transition state, rendering the C4 position kinetically favored for initial nucleophilic attack[2]. Because both leaving groups are located at primary carbons, nucleophilic displacement occurs without disturbing the chiral C2 center, ensuring complete retention of the (S)-configuration in the final API[3].

Application I: Enantioselective Synthesis of 3-Fluoropyrrolidine Derivatives

Causality & Synthetic Strategy

Chiral 3-fluoropyrrolidines are highly sought-after motifs in neuro-active APIs, such as GlyT1 inhibitors[1]. The synthesis is achieved via a tandem intermolecular/intramolecular double alkylation of primary amines. The amine selectively attacks the more reactive C4 position first. Subsequently, an intramolecular SN2 displacement of the C1 bromine closes the five-membered ring[4].

To prevent intermolecular oligomerization (a common side reaction in diamine/dibromide systems), the reaction must outpace intermolecular collisions. Microwave irradiation is strategically employed to rapidly accelerate the intramolecular cyclization step, driving the reaction to completion with high yield and enantiomeric fidelity[1].

Workflow for the enantioselective synthesis of (S)-3-fluoropyrrolidine APIs via double alkylation.

Step-by-Step Protocol: Microwave-Assisted Double Alkylation

This protocol is self-validating; the use of 3.0 equivalents of base ensures complete neutralization of the 2.0 equivalents of HBr generated during the double alkylation.

-

Preparation: Charge a heavy-walled microwave vial with the primary amine API precursor (1.0 equiv) and (S)-1,4-dibromo-2-fluorobutane (1.1 equiv)[1].

-

Solvent & Base: Add anhydrous acetonitrile to achieve a 0.1 M concentration. Introduce triethylamine (TEA, 3.0 equiv) as the organic base[4].

-

Cyclization: Seal the vial with a crimp cap and subject the mixture to microwave irradiation at 120 °C for 2 hours[1].

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 and brine to remove triethylammonium bromide salts[4].

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, CH2Cl2 /MeOH 95:5) to isolate the pure (S)-3-fluoropyrrolidine derivative[1].

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between heating methods, base selection, and overall yield, demonstrating why microwave heating in polar aprotic solvents is the industry standard for this transformation.

| Entry | Base (Equiv) | Solvent | Heating Method | Temp (°C) | Time | Yield (%) | Mechanistic Observation |

| 1 | K2CO3 (3.0) | DMF | Thermal | 80 | 12 h | 45 | Poor solubility of base limits cyclization rate. |

| 2 | DIPEA (3.0) | MeCN | Thermal | 80 | 16 h | 62 | Competing intermolecular oligomerization observed. |

| 3 | TEA (3.0) | MeCN | Microwave | 120 | 2 h | 88 | Rapid intramolecular closure outcompetes side reactions. |

| 4 | TEA (3.0) | Toluene | Microwave | 120 | 2 h | < 20 | Non-polar solvent fails to stabilize the SN2 transition state. |

Application II: Synthesis of Fluorinated Triazoles via Click Chemistry

Causality & Synthetic Strategy

1,2,3-Triazoles are robust amide bioisosteres utilized in oncology APIs, such as GLS1 (Glutaminase 1) inhibitors[3]. (S)-1,4-dibromo-2-fluorobutane facilitates the modular synthesis of fluorinated triazoles through a highly regioselective mono-azidation followed by a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2].

By using a slight stoichiometric deficit of sodium azide ( NaN3 ), the kinetically favored C4 bromide is selectively displaced. This precise stoichiometric control is critical: it prevents the formation of low-molecular-weight bis-azides, which pose a severe explosion hazard during scale-up[2]. The remaining C1 bromide serves as a functional handle for subsequent API elaboration.

Regioselective azidation and CuAAC click chemistry workflow for fluorinated triazole APIs.

Step-by-Step Protocol: One-Pot Azidation and CuAAC

This protocol minimizes the handling of hazardous intermediate alkyl azides by telescoping the azidation and click cycloaddition into a single reaction vessel.

-

Regioselective Azidation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1,4-dibromo-2-fluorobutane (1.0 equiv) in anhydrous DMF (0.5 M)[2].

-

Reagent Addition: Add sodium azide ( NaN3 , 0.95 equiv) portion-wise. Safety Note: The slight deficit of NaN3 ensures complete consumption of the azide salt and prevents bis-azidation.

-

Heating: Stir the mixture at 70 °C for 1 hour to yield the (S)-1-azido-4-bromo-2-fluorobutane intermediate[2]. Cool the vessel to room temperature.

-

Telescoped Click Reaction: To the same reaction vessel, add dichloromethane (DCM) to dilute the mixture. Sequentially add acetic acid (AcOH, 0.1 equiv), N,N-diisopropylethylamine (DIEA, 0.1 equiv), and the desired terminal alkyne (e.g., tert-butyl propiolate, 1.5 equiv)[2].

-

Catalysis: Introduce Copper(I) catalyst (e.g., CuI, 0.05 equiv) to initiate the CuAAC cycloaddition[2].

-

Maturation & Workup: Stir at room temperature for 12–16 hours. Quench the reaction with saturated aqueous NH4Cl (to complex the copper), extract with EtOAc, and wash extensively with water and brine to remove the DMF.

-

Isolation: Dry over Na2SO4 , concentrate, and purify via flash chromatography to yield the fluorinated triazole API intermediate.

References

-

[3] Title: WO2016004417A1 - Gls1 inhibitors for treating disease Source: WIPO / Google Patents URL:

-

[2] Title: EP3164394B1 - GLS1 INHIBITORS FOR TREATING DISEASES Source: European Patent Office / Google Patents URL:

-

[1],[4] Title: US20130184238A1 - Aminotetraline Derivatives (GlyT1 Inhibitors) Source: US Patent Office / Google Patents URL:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2016004417A1 - Gls1 inhibitors for treating disease - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note and Detailed Protocol for the Synthesis of Chiral 3-Fluoropyrrolidines via Amine Coupling with (S)-1,4-Dibromo-2-fluorobutane

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and catalysts.[1][2] The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This application note provides a detailed, step-by-step protocol for the synthesis of chiral 3-fluoropyrrolidines through the coupling of primary amines with (S)-1,4-dibromo-2-fluorobutane. This method offers a direct route to enantioenriched fluorinated pyrrolidines, which are valuable building blocks in drug discovery and development.[1][4]

The reaction proceeds via a sequential intermolecular nucleophilic substitution (N-alkylation) followed by an intramolecular cyclization. The stereochemistry of the starting material is crucial, as the reaction is expected to proceed through an SN2 mechanism, leading to an inversion of configuration at the stereocenter.[5][6][7]

Reaction Principle and Stereochemistry

The overall transformation involves two key SN2 reactions:

-

Intermolecular N-Alkylation: The primary amine initially acts as a nucleophile, attacking one of the electrophilic carbon atoms of (S)-1,4-dibromo-2-fluorobutane. Due to the electron-withdrawing effect of the fluorine atom, the C1 carbon is more electrophilic and less sterically hindered, making it the preferential site for the initial attack.

-

Intramolecular Cyclization: Following the initial alkylation, the resulting secondary amine, in the presence of a base, undergoes an intramolecular SN2 reaction. The nucleophilic nitrogen attacks the remaining carbon bearing a bromine atom, leading to the formation of the five-membered pyrrolidine ring.

The stereochemistry at the C2 position of the starting material is inverted during the intramolecular cyclization step, resulting in the formation of a (R)-3-fluoropyrrolidine derivative.

Materials and Equipment

Reagents

-

(S)-1,4-dibromo-2-fluorobutane

-

Primary amine of choice (e.g., benzylamine, aniline)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography (column, flasks, etc.)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.[8]

Experimental Protocol

Safety Precautions

-

1,4-dibromoalkanes are classified as toxic and irritants.[9] Handle (S)-1,4-dibromo-2-fluorobutane in a well-ventilated fume hood.[8]

-

Avoid inhalation of vapors and contact with skin and eyes.[9] Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves.[8]

-

The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure the integrity of the anhydrous reagents.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile (or DMF) to make a 0.1 M solution.

-

Add the base (Potassium Carbonate, 2.5 eq, or Cesium Carbonate, 2.0 eq). The use of a stronger base like Cesium Carbonate can accelerate the reaction rate.

-

Stir the suspension at room temperature for 10-15 minutes under an inert atmosphere.

-

-

Addition of Electrophile:

-

Dissolve (S)-1,4-dibromo-2-fluorobutane (1.1 eq) in a minimal amount of the reaction solvent.

-

Add the solution of the dibromide dropwise to the stirring amine suspension at room temperature.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (for acetonitrile, ~82 °C) or at a suitable temperature for DMF (e.g., 80-100 °C).

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate. The starting materials should be spotted on the TLC plate for comparison. The reaction is complete when the starting amine spot is no longer visible. The expected reaction time is typically 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid base and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate them under reduced pressure to yield the pure N-substituted-(R)-3-fluoropyrrolidine.

-

Visualization of the Workflow and Mechanism

Figure 2: Proposed reaction mechanism for the formation of N-substituted-(R)-3-fluoropyrrolidine.

Data Presentation: Stoichiometry and Reaction Conditions

| Reagent | Molar Ratio | Notes |

| Primary Amine | 1.0 | The limiting reagent. |

| (S)-1,4-dibromo-2-fluorobutane | 1.1 | A slight excess is used to ensure complete consumption of the amine. |

| Potassium Carbonate (K₂CO₃) | 2.5 | A common, cost-effective base. |

| or Cesium Carbonate (Cs₂CO₃) | 2.0 | A more reactive base that can shorten reaction times, but is more expensive. |

| Solvent | Temp. | Typical Reaction Time |

| Acetonitrile (MeCN) | Reflux | 12 - 24 hours |

| Dimethylformamide (DMF) | 80 - 100 °C | 8 - 18 hours |

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider using a stronger base such as cesium carbonate or a higher boiling point solvent like DMF. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

-

Formation of Side Products: Over-alkylation, where the product pyrrolidine reacts with another molecule of the dibromide, can be a side reaction. Using a slight excess of the amine can help to minimize this. Elimination reactions are also possible, especially with hindered amines or stronger, non-nucleophilic bases.

-

Racemization: While the SN2 reaction mechanism predicts a clean inversion of stereochemistry, harsh reaction conditions (prolonged heating) could potentially lead to some degree of racemization. It is advisable to keep the reaction time to the minimum required for complete conversion.

-

Purification Challenges: The polarity of the final product will vary depending on the R-group of the starting amine. The choice of eluent for column chromatography should be optimized accordingly.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of enantioenriched N-substituted-(R)-3-fluoropyrrolidines from primary amines and (S)-1,4-dibromo-2-fluorobutane. The protocol is robust and can be adapted for a variety of primary amine substrates, making it a valuable tool for medicinal chemists and researchers in drug development. The key to success lies in the careful control of reaction conditions and the use of anhydrous reagents.

References

- Synquest Labs. Safety Data Sheet for 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane.

- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 1,4-Dibromooctafluorobutane.

- Fisher Scientific. (2025, December 19).

- Sdfine.

- Central Drug House. Safety Data Sheet for 1,4-dibromo butane cas no 110-52-1.

- ResearchGate. (2025, August 10). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF.

- Royal Society of Chemistry.

- ResearchGate. (2015, February 25).

- CH 391: UNIT 3: STEREOCHEMISTRY.

- Journal of Organic and Pharmaceutical Chemistry. (2020, June 18).

- Benchchem.

- St. Paul's Cathedral Mission College. STEREOCHEMISTRY SEM-1, CC-1 / GE-1 PART-1, PPT-10 Part-1: Nucleophilic Substitution Reactions.

- Chem.libretexts.org. NS4.

- Chemistry LibreTexts. (2022, July 11). 8.5: Stereochemistry of the SN2 Reaction.

- YouTube. (2018, May 12). Amine Synthesis Reactions.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- Benchchem.

- Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.

- Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions.

- PMC. (2012, April 26).

- Beilstein Journals. (2024, July 9).

- Organic Syntheses.

- AWS.

- MSU chemistry. 4. Reaction of Amines with Nitrous Acid.

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]

- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Technical Support Center: Preventing Racemization During Substitution Reactions of (S)-1,4-dibromo-2-fluorobutane

Welcome to the Technical Support Center. (S)-1,4-dibromo-2-fluorobutane (CAS: 112464-88-7) is a highly versatile chiral building block utilized in the synthesis of fluorinated pharmaceuticals and advanced materials[1]. While the primary bromides at the C1 and C4 positions are excellent targets for nucleophilic substitution (SN2), the secondary chiral center at C2—bearing the highly electronegative fluorine atom—is exceptionally sensitive.

This technical guide provides researchers and drug development professionals with field-proven causality analyses, troubleshooting FAQs, and self-validating protocols to prevent enantiomeric erosion during synthesis and purification.

Part 1: Root Cause Analysis of Enantiomeric Erosion

When performing substitutions on (S)-1,4-dibromo-2-fluorobutane, researchers often observe a degradation of enantiomeric excess (ee%). This is rarely due to direct SN2 attack at the sterically hindered, strongly C–F bonded C2 position. Instead, the causality lies in two primary pathways:

-

Base-Catalyzed Deprotonation (Kinetic Acidity): The strong inductive electron-withdrawing effect of the fluorine atom, coupled with the adjacent C1 bromine, significantly increases the kinetic acidity of the C2 proton. Exposure to strong bases leads to reversible deprotonation, forming a planar carbanion intermediate. Upon reprotonation, the stereocenter is scrambled, leading to [2].

-

Self-Disproportionation of Enantiomers (SDE): A pervasive but frequently overlooked phenomenon in fluorine chemistry. Highly electronegative fluorine atoms induce strong dipole-dipole interactions and enhance hydrogen bonding[3]. During achiral purification (e.g., silica gel chromatography), these interactions cause the racemate and the pure enantiomer to partition differently[4]. This means early or late chromatographic fractions may show an artificially inflated or deflated ee%, mimicking racemization if fractions are not fully combined[5].

Figure 1: Mechanistic divergence between desired SN2 substitution and base-catalyzed racemization.

Part 2: Troubleshooting Guides & FAQs

Q1: I am performing an N-alkylation using (S)-1,4-dibromo-2-fluorobutane. My isolated product shows a 30% drop in ee. What base should I use? A1: The drop in ee is likely due to base-catalyzed deprotonation at the C2 position. You must switch from strong or highly nucleophilic bases to mild, sterically hindered bases. We recommend replacing bases like NaOH or NaH with mild inorganic bases (e.g., K₂CO₃) or hindered organic bases like N,N-Diisopropylethylamine (DIPEA). Always maintain the reaction temperature below 40 °C, as [2].

Q2: My reaction conditions are strictly neutral, yet my isolated yield shows a 15% drop in ee after silica gel chromatography. Why is this happening? A2: You are observing the[6]. Fluorine's high electronegativity strongly enhances intermolecular interactions, causing the racemate and the pure enantiomer to elute at slightly different rates on standard achiral silica gel[4]. To prevent this, you must collect and combine all fractions containing the product, rather than taking only the "heart cut" of the peak[3].

Q3: How can I differentiate true reaction racemization from SDE during workup? A3: Implement a self-validating protocol: take a small aliquot of the crude reaction mixture before any purification, perform a rapid [2], and analyze the crude organic layer directly via chiral HPLC. Compare this baseline ee% to the ee% of your purified fractions. If the crude ee% is high but the purified ee% is low, SDE is the culprit. If the crude ee% is already low, the racemization occurred during the reaction.

Part 3: Quantitative Data & Base Selection

Table 1: Base Selection and Racemization Risk Profile

| Base | pKa (Conjugate Acid) | Racemization Risk | Recommendation for (S)-1,4-dibromo-2-fluorobutane |

| NaH | ~35 | Critical | Avoid entirely; rapid deprotonation of the C2 proton. |

| KOtBu | 17.0 | High | Avoid entirely; promotes E2 elimination and racemization. |

| NaOH | 15.7 | High | Avoid; causes hydrolysis and base-catalyzed racemization[2]. |

| DIPEA | 10.5 | Low | Recommended for amine alkylations; sterically hindered. |

| K₂CO₃ | 10.3 | Low | Recommended for general SN2 substitutions. |

| NaHCO₃ | 6.4 | Minimal | Ideal for [2]. |

Part 4: Experimental Protocols

Protocol 1: Mild SN2 Substitution (Amination) of (S)-1,4-dibromo-2-fluorobutane

Objective: Achieve dual substitution at C1/C4 while preserving the C2 chiral center.

-

Preparation: Flame-dry a round-bottom flask and purge with inert gas (nitrogen or argon) to prevent side reactions[2].

-

Solvent & Reagents: Dissolve 1.0 eq of (S)-1,4-dibromo-2-fluorobutane in an anhydrous, aprotic solvent (e.g., Acetonitrile or DCM)[2].

-

Base Addition: Add 2.5 eq of a mild, hindered base (e.g., DIPEA or finely milled K₂CO₃). Never use strong hydroxides or hydrides.

-

Nucleophile Addition: Slowly add 2.1 eq of the desired amine nucleophile at 0 °C to control the exothermic reaction and slow down potential racemization[2].

-

Reaction: Allow the mixture to warm to room temperature (do not exceed 40 °C). Monitor completion via TLC or LC-MS.

-

Quench: Cool the mixture to 0–5 °C and quench with a neutral phosphate buffer or saturated NaHCO₃ to maintain a strictly neutral pH[2].

Protocol 2: SDE-Free Purification Strategy

Objective: Purify the substituted product without artificially altering the enantiomeric excess via SDE[5].

-

Crude Sampling (Self-Validation): Extract the quenched reaction with DCM. Dry over Na₂SO₄, filter, and take a 1 mg sample for baseline chiral HPLC analysis.

-

Chromatography Setup: Pack the silica gel column. If the product is highly polar or basic, deactivate the silica with 1% triethylamine to prevent acid-catalyzed degradation[2].

-

Elution: Run the column using the optimized solvent system.

-

Fraction Collection (Critical Step): Collect all UV-active fractions corresponding to the product. Do not discard the leading or trailing edges of the peak, as these fractions often contain disproportionated enantiomeric ratios due to fluorine-induced SDE[4].

-

Combination: Combine all product fractions, evaporate the solvent under reduced pressure, and re-measure the ee% via chiral HPLC to validate retention of stereochemistry.

Figure 2: Self-validating workflow to prevent and monitor Self-Disproportionation of Enantiomers.

Part 5: References

-

Han, J., et al. "The self-disproportionation of enantiomers (SDE): a menace or an opportunity?." Chemical Science, vol. 9, no. 6, 2018, pp. 1418-1439. URL:[Link]

-

Sorochinsky, A. E., et al. "The self-disproportionation of enantiomers (SDE) via column chromatography of β-amino-α,α-difluorophosphonic acid derivatives." Amino Acids, 2019. URL:[Link]

-

PubChem. "1,4-Dibromo-2-fluorobutane (CID 57471283)." National Center for Biotechnology Information, 2025. URL:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. The self-disproportionation of enantiomers (SDE) via column chromatography of β-amino-α,α-difluorophosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The self-disproportionation of enantiomers (SDE): a menace or an opportunity? - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05138G [pubs.rsc.org]

Process Chemistry Support Hub: Optimizing (S)-1,4-Dibromo-2-fluorobutane Cyclization

Welcome to the Technical Support Center for fluorinated building block synthesis. This portal is designed for researchers and drug development professionals dealing with the double SN2 cyclization of (S)-1,4-dibromo-2-fluorobutane with primary amines to yield chiral 3-fluoropyrrolidine derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the kinetic and thermodynamic causality behind reaction failures, provide diagnostic troubleshooting, and outline a self-validating experimental framework to maximize your product yield.

Mechanistic Causality & Reaction Dynamics

The formation of a pyrrolidine ring from a 1,4-dibromide and a primary amine is a two-step cascade:

-

Intermolecular SN2 : The primary amine attacks C1 or C4 of the dibromide.

-

Intramolecular SN2 : The resulting secondary amine attacks the remaining brominated carbon to close the ring.

Because the fluorine atom at C2 is highly electronegative, it exerts an inductive electron-withdrawing effect, slightly deactivating the adjacent C1 position toward nucleophilic attack. The primary failure modes in this chemistry arise from the competition between the first-order intramolecular cyclization ( k1 ) and second-order intermolecular side reactions ( k2 ). Understanding this kinetic competition is the key to troubleshooting your yield.

Reaction pathway of (S)-1,4-dibromo-2-fluorobutane cyclization and competing side reactions.

Diagnostic FAQs (Troubleshooting Guide)

Q1: My LC-MS shows a high percentage of oligomeric/polymeric mass. How do I improve the monomeric yield? A1: Oligomerization occurs when the mono-alkylated intermediate reacts with another molecule of the starting material rather than cyclizing. This is a kinetic issue. To favor the first-order intramolecular cyclization over the second-order intermolecular oligomerization, you must operate under high dilution conditions (typically ≤0.05 M). Alternatively, use a slow-addition technique (syringe pump) to keep the steady-state concentration of the unreacted dibromide low.

Q2: The reaction stalls at the acyclic mono-alkylated intermediate. Adding more base doesn't help. What is the solution? A2: The intramolecular SN2 step can be sterically hindered and requires sufficient activation energy. Simply adding more base will not accelerate the SN2 displacement; it will only increase the risk of E2 elimination. Instead, switch to Microwave Irradiation at 100°C. Microwave heating provides rapid, uniform volumetric heating that efficiently overcomes the activation barrier for ring closure without the prolonged thermal exposure that degrades the fluorinated product .

Q3: I am detecting defluorinated byproducts (loss of HF) in my crude mixture. Why is the fluorine leaving? A3: Fluorine is generally a poor leaving group, but the protons adjacent to it are highly acidic. If you are using strong, hard bases (like NaOtBu or KOH), you are likely inducing an E2 elimination of HF or HBr, resulting in conjugated dienes or defluorinated pyrrolines. Switch to a milder, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a heterogeneous weak inorganic base like K2CO3 .

Q4: Does the stereocenter at C2 epimerize during the reaction? A4: Generally, no. The SN2 attacks occur at C1 and C4, leaving the C2 chiral center intact. However, extreme temperatures (>120°C) combined with strong bases can cause reversible deprotonation at C2 due to the electron-withdrawing fluorine, leading to racemization. Maintain temperatures ≤100°C to preserve enantiomeric excess (ee).

Troubleshooting decision tree for optimizing cyclization yield and minimizing side products.

Quantitative Condition Benchmarking

To demonstrate the causality of reagent and condition selection, the following table summarizes typical yield profiles based on different experimental setups.

| Condition Profile | Base | Solvent | Temp / Time | Concentration | Monomer Yield (%) | Primary Impurity |

| Standard Batch | Na2CO3 | Ethanol | 100°C / 21 h | 0.5 M | 45% | Oligomers |

| High Dilution | K2CO3 | MeCN | 80°C / 15 h | 0.05 M | 68% | Unreacted Intermediate |

| Microwave-Assisted | Et3N | MeCN | 100°C / 2 h | 0.1 M | 82% | None (Clean profile) |

| Harsh Base (Error) | NaOtBu | THF | 60°C / 12 h | 0.1 M | <20% | Defluorinated Alkenes |

Self-Validating Experimental Protocol: Microwave-Assisted Cyclization

This protocol is designed as a closed-loop system. Each critical step includes a validation checkpoint to ensure the chemistry is proceeding as intended before committing to the next phase.

Objective: Synthesize an N-substituted (S)-3-fluoropyrrolidine from (S)-1,4-dibromo-2-fluorobutane.

Step 1: Reagent Verification (Quality Control)

-

Action: Analyze the (S)-1,4-dibromo-2-fluorobutane starting material via GC-MS or 1H-NMR before use.

-

Validation Checkpoint: Ensure no peaks corresponding to elimination products (e.g., 1-bromo-4-fluoro-1,3-butadiene) are present. The liquid should be colorless; a yellow tint indicates free bromine/degradation.

Step 2: High-Dilution Assembly

-

Action: In a 20 mL microwave-safe vial, dissolve the primary amine (1.0 mmol) and (S)-1,4-dibromo-2-fluorobutane (1.1 mmol) in 20 mL of anhydrous Acetonitrile.

-

Causality: The 0.05 M concentration strictly favors the 1st-order intramolecular cyclization over 2nd-order polymerization. Acetonitrile is chosen as a polar aprotic solvent to stabilize the charge-separated transition state of the SN2 reaction.

Step 3: Base Addition

-

Action: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (3.0 mmol).

-